molecular formula C16H14ClN5O2S B11388327 1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388327
M. Wt: 375.8 g/mol
InChI Key: ZBENIOOMABXBJH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Dihydropyridazine Core: The dihydropyridazine core is formed by cyclization reactions involving hydrazine derivatives and diketones.

    Final Coupling Reaction: The final step involves coupling the thiadiazole and dihydropyridazine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Pharmaceuticals: The compound may serve as a lead compound for drug development.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(4-Chlorophenyl)-N’-(5-propyl-1,3,4-thiadiazol-2-yl)succinamide
  • 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClN5O2S

Molecular Weight

375.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C16H14ClN5O2S/c1-2-3-13-19-20-16(25-13)18-15(24)14-12(23)8-9-22(21-14)11-6-4-10(17)5-7-11/h4-9H,2-3H2,1H3,(H,18,20,24)

InChI Key

ZBENIOOMABXBJH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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